Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Descripción

BenchChem offers high-quality Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H13Na3O14 |

|---|---|

Peso molecular |

450.19 g/mol |

Nombre IUPAC |

trisodium;(2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate |

InChI |

InChI=1S/C12H16O14.3Na/c13-1-2(14)5(8(18)19)24-10(3(1)15)26-12(11(22)23)7(17)4(16)6(25-12)9(20)21;;;/h1-7,10,13-17H,(H,18,19)(H,20,21)(H,22,23);;;/q;3*+1/p-3/t1-,2-,3+,4+,5-,6-,7-,10+,12+;;;/m0.../s1 |

Clave InChI |

VYXMBXUBIDYDPF-GVJKEAOCSA-K |

SMILES isomérico |

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |

SMILES canónico |

C1(C(C(OC(C1O)OC2(C(C(C(O2)C(=O)[O-])O)O)C(=O)[O-])C(=O)[O-])O)O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Technical Monograph: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (STCA-Na3)

Executive Summary

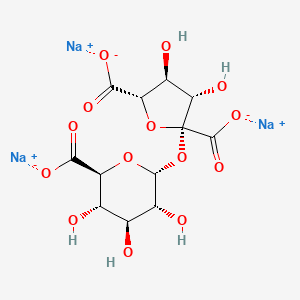

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (STCA-Na3) represents a pivotal advancement in sucrochemistry, transforming the abundant, renewable feedstock of sucrose into a high-value functional tricarboxylate. Unlike random oxidation products, STCA-Na3 is the result of highly regioselective oxidation at the three primary hydroxyl groups (C6 of the glucopyranosyl unit; C1' and C6' of the fructofuranosyl unit).

This molecule bridges the gap between biodegradable excipients and reactive chemical scaffolds. Its primary utility lies in green detergent formulations (as a co-builder and sequestering agent), hydrogel cross-linking for drug delivery systems, and as a chiral scaffold for advanced bioconjugation. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and application protocols.

Chemical Identity & Structural Analysis

STCA-Na3 retains the core glycosidic linkage of sucrose but modifies the solubility and reactivity profile significantly through the introduction of three carboxylate moieties.

Physicochemical Properties

| Property | Specification |

| Chemical Name | Sucrose 6,1',6'-Tricarboxylic Acid, Trisodium Salt |

| CAS Number | 226932-61-2 (Salt); 109263-83-4 (Free Acid) |

| Molecular Formula | C₁₂H₁₃Na₃O₁₄ |

| Molecular Weight | ~450.19 g/mol (Salt); 384.25 g/mol (Free Acid) |

| Solubility | > 500 mg/mL in Water; Insoluble in non-polar organic solvents |

| pKa Values | ~3.5 - 4.5 (Carboxylic acids) |

| Appearance | White to off-white hygroscopic powder |

Structural Visualization

The following diagram illustrates the regioselectivity of the oxidation. Note the conversion of primary alcohols at positions 6, 1', and 6' into carboxylates.

Synthesis & Production Mechanism[3]

The synthesis of STCA-Na3 is a textbook example of TEMPO-mediated oxidation . This method is preferred over catalytic oxidation with platinum (Pt/C) because it offers superior regioselectivity for primary alcohols over secondary alcohols, preventing ring cleavage or random oxidation.

The TEMPO/NaOCl/NaBr Protocol

This process uses a catalytic cycle where the nitrosonium ion of TEMPO acts as the primary oxidant.

Reagents:

-

Substrate: Sucrose (High purity)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) - 1-2 mol%

-

Stoichiometric Oxidant: Sodium Hypochlorite (NaOCl, Bleach)

-

pH Control: NaOH (to maintain pH 10)

Step-by-Step Methodology:

-

Dissolution: Dissolve Sucrose (1 eq) and NaBr (0.1 eq) in water at 0–5°C.

-

Catalyst Addition: Add TEMPO (0.01 eq). The solution typically turns faint orange.

-

Oxidation Phase: Slowly add NaOCl (approx. 6.5 eq) dropwise.

-

Critical Control Point: The reaction generates HCl. Use an auto-titrator to add 0.5M NaOH continuously, maintaining pH at exactly 10.0. Deviations below pH 9 slow the reaction; deviations above pH 11 promote ester hydrolysis or degradation.

-

-

Quenching: Once NaOH consumption plateaus (indicating conversion of primary alcohols), quench residual oxidant with Ethanol or Sodium Thiosulfate.

-

Isolation:

-

Precipitate the salt by adding the aqueous solution into excess Methanol or Ethanol (STCA-Na3 is insoluble in alcohol).

-

Filter and dry under vacuum.

-

Mechanistic Pathway[6]

Applications in Drug Development & Green Chemistry

Biodegradable Cross-Linker (Hydrogels)

STCA-Na3 serves as a non-toxic, multi-functional cross-linker for polysaccharide-based hydrogels (e.g., chitosan, alginate).

-

Mechanism: The three carboxyl groups can be activated (using EDC/NHS chemistry) to form amide bonds with amine-containing polymers.

-

Advantage: Unlike glutaraldehyde (toxic), STCA-Na3 degrades back into sucrose and metabolites, making it ideal for implantable drug delivery depots .

Sequestering Agent (Detergency)

In pharmaceutical cleaning validation and green detergent formulation, STCA-Na3 acts as a calcium sequestering agent.

-

Performance: It binds Ca²⁺ and Mg²⁺ ions, preventing precipitation.

-

Sustainability: It is fully biodegradable, addressing the environmental toxicity issues of EDTA and phosphates.

Protein Stabilization

Similar to sucrose, the tricarboxylate derivative maintains the "preferential exclusion" mechanism that stabilizes protein structures in solution, but with added electrostatic capabilities due to the anionic charge. This is currently explored for high-concentration monoclonal antibody (mAb) formulations .

Analytical Quality Control

Validating the identity and purity of STCA-Na3 requires specific analytical workflows to distinguish it from partially oxidized intermediates (mono- or dicarboxylates).

HPLC Method (Anion Exchange)

Standard reverse-phase HPLC is often insufficient due to the high polarity of the salt.

-

Column: Anion Exchange (e.g., Dionex CarboPac PA1 or equivalent).

-

Mobile Phase: Gradient elution with Sodium Acetate in 150 mM NaOH.

-

Detection: Pulsed Amperometric Detection (PAD).

-

Retention Logic: The tricarboxylate (3 negative charges) will elute significantly later than sucrose (neutral) and mono/di-carboxylates.

NMR Spectroscopy Validation

-

¹³C NMR (D₂O): Look for the disappearance of the primary alcohol carbon signals (approx. 60-64 ppm) and the appearance of three distinct carbonyl signals between 170–180 ppm .

-

¹H NMR: The protons at C6, C1', and C6' will vanish. The remaining ring protons will show a downfield shift due to the electron-withdrawing effect of the carboxylates.

References

-

Trombotto, S., et al. (2000). Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation. Carbohydrate Research, 326(3), 176-184. [Link]

-

Fritsche-Lang, W., & Leupold, E. I. (1987). Preparation of sucrose tricarboxylic acid. German Patent DE3535720.[3]

-

Lemoine, S., et al. (2000).[3] Selective oxidation of sucrose: synthesis of sucrose tricarboxylate. Carbohydrate Research.

Sources

Technical Monograph: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

The following technical guide is structured to provide an authoritative, deep-dive analysis of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt. It prioritizes mechanistic understanding, reproducible protocols, and actionable data for R&D applications.

Functional Class: Carbohydrate Derivative / Polyanionic Crosslinker CAS (Acid Form): 109263-83-4 | CAS (Trisodium Salt): 226932-61-2

Executive Summary

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (STCA-Na

For drug development and material scientists, STCA is a critical "green" crosslinker. Its polyanionic nature allows it to form stable, biodegradable hydrogels with polycationic polymers (e.g., chitosan) or act as a multivalent scaffold for studying carbohydrate-protein interactions. This guide delineates its structural architecture, synthesis via TEMPO-mediated oxidation, and validation protocols.

Molecular Architecture & Stereochemistry

Structural Identity

The molecule retains the core disaccharide backbone of sucrose (

-

IUPAC Name: Trisodium (2R,3S,4S,5S)-2-[(2R,3R,4S,5S,6S)-6-carboxylato-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxolane-2,5-dicarboxylate.

-

Molecular Formula:

-

Molecular Weight: ~450.19 g/mol (Salt); ~384.25 g/mol (Free Acid)

Structural Visualization

The following diagram illustrates the connectivity and the specific oxidation sites (C6, C1', C6').

Figure 1: Abstracted topological map of STCA-Na

Synthesis & Manufacturing Protocol

The synthesis of STCA relies on TEMPO-mediated oxidation . This method is preferred over non-specific oxidants (e.g.,

Reaction Mechanism

-

Catalytic Cycle: The nitroxyl radical (TEMPO) is oxidized by NaOCl (bleach) to the active N-oxoammonium species.[2]

-

Substrate Oxidation: The N-oxoammonium ion oxidizes the primary alcohol to an aldehyde and then to a carboxylic acid, reducing itself to a hydroxylamine.

-

Regeneration: NaOCl regenerates the N-oxoammonium species. NaBr acts as a co-catalyst to accelerate the cycle.

Step-by-Step Protocol

Note: This protocol is designed for laboratory-scale synthesis (10g scale).

| Phase | Step | Action | Critical Parameter / Rationale |

| Prep | 1 | Dissolve 10g Sucrose (29.2 mmol) in 100 mL distilled water. | Ensure complete dissolution. |

| Catalyst | 2 | Add TEMPO (0.01 eq, ~45 mg) and NaBr (0.1 eq, ~300 mg). | TEMPO is the primary oxidant; NaBr accelerates the regeneration. |

| Oxidation | 3 | Cool solution to 0–4°C in an ice bath. | Low temp prevents glycosidic hydrolysis and side reactions. |

| Reaction | 4 | Slowly add NaOCl (10-13% solution, ~3.5 eq) dropwise. | CRITICAL: Maintain pH 10–11 by adding 0.5M NaOH concurrently. |

| Monitoring | 5 | Monitor pH continuously. A drop in pH indicates acid formation.[3] | Reaction is complete when pH stabilizes and NaOCl consumption ceases. |

| Quench | 6 | Add Ethanol (~5 mL) to quench excess oxidant. | Stops the reaction; prevents over-oxidation. |

| Workup | 7 | Precipitate product by pouring into cold Ethanol (1:5 v/v). | STCA-Na |

| Purification | 8 | Redissolve in water and dialyze (MWCO 100-500 Da) if high purity is required. | Removes residual inorganic salts (NaCl, NaBr). |

| Drying | 9 | Lyophilize (Freeze-dry) the aqueous solution. | Produces a white, hygroscopic powder. |

Synthesis Workflow Diagram

Figure 2: Process flow for the TEMPO-mediated synthesis of Sucrose Tricarboxylate.

Analytical Characterization

Validating the structure requires confirming the conversion of

Nuclear Magnetic Resonance (NMR)

C NMR is the gold standard for this molecule.| Carbon Type | Sucrose Shift ( | STCA-Na | Diagnostic Feature |

| Carboxyl (C6, C1', C6') | N/A | 170.0 – 178.0 | Appearance of 3 distinct carbonyl peaks confirms oxidation. |

| Anomeric (C1-Glc) | ~93.0 | ~94.5 | Shift indicates electronic environment change; presence confirms bond integrity. |

| Anomeric (C2-Fru) | ~104.5 | ~106.0 | Quaternary carbon signal; confirms fructose ring integrity. |

| Hydroxymethyl (-CH2OH) | 60.0 – 64.0 | Absent/Reduced | Disappearance of signals at ~61-64 ppm confirms loss of primary alcohols. |

Fourier-Transform Infrared Spectroscopy (FTIR)

-

New Band: Strong stretch at 1600–1630 cm

(Carboxylate -

New Band: Weaker band at 1400 cm

(Carboxylate symmetric stretch). -

Retention: Broad band at 3200–3500 cm

(O-H stretch) remains, confirming secondary alcohols are intact.

Applications in Drug Development & Materials

STCA-Na

Biodegradable Hydrogels

STCA acts as a non-toxic crosslinker for polycationic polymers like Chitosan. Unlike glutaraldehyde (toxic), STCA crosslinks via electrostatic interactions (ionic gelation) or amide bond formation (with EDC/NHS activation).

-

Mechanism: The three carboxylate groups of STCA interact with the amine groups (

) of chitosan. -

Advantage: The resulting hydrogels are pH-sensitive and biodegradable, making them ideal for oral drug delivery (protecting payload in stomach acid, releasing in neutral intestine).

Protein Stabilization

The rigid, hydrophilic sucrose scaffold prevents protein aggregation. The introduction of negative charges allows STCA to mimic heparin or other glycosaminoglycans, potentially stabilizing basic fibroblast growth factors (bFGF) or other cationic therapeutic proteins.

Crosslinking Mechanism Diagram

Figure 3: Mechanism of hydrogel formation using STCA as an ionic crosslinker.

Stability & Handling

-

Hygroscopicity: The trisodium salt is extremely hygroscopic. Store in a desiccator at -20°C for long-term stability.

-

pH Sensitivity: While the salt is stable, the free acid form in solution can undergo auto-catalytic hydrolysis of the glycosidic bond over time. Always store as the sodium salt (pH > 7).

-

Solubility: Highly soluble in water (>500 mg/mL); insoluble in ethanol, acetone, and chloroform.

References

-

Lemoine, S., et al. (2000).[4] Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation. Carbohydrate Research, 326(3), 176-184. Retrieved from [Link]

-

He, Y., et al. (2022). Study on the cross-linking process of carboxylated polyaldehyde sucrose as an anti-wrinkle finishing agent for cotton fabric. Scientific Reports. Retrieved from [Link]

- Bragd, P.L., et al. (2004). TEMPO-mediated oxidation of polysaccharides: survey of methods and applications. Topics in Catalysis, 27, 49-66.

Sources

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

Abstract

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is a synthetic, highly functionalized carbohydrate derivative. While direct literature on its specific biological activity is sparse, its unique structure—a sucrose scaffold with strategically positioned carboxyl groups—provides a strong foundation for postulating its mechanisms of action. This technical guide synthesizes information from related carboxylated polysaccharides and sucrose derivatives to propose and explore potential biological activities and mechanisms for this molecule. We will delve into its molecular profile, hypothesize its interactions with biological systems, and provide detailed experimental protocols for validating these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of novel carbohydrate-based molecules.

Molecular Profile and Physicochemical Implications

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is derived from sucrose, a common disaccharide, through the selective oxidation of the primary hydroxyl groups at the 6, 1', and 6' positions to carboxylic acids, which are subsequently neutralized to their trisodium salt form.

| Property | Description | Reference |

| Molecular Formula | C₁₂H₁₃O₁₄Na₃ | [] |

| Structure | A sucrose backbone with carboxylate groups at the C6, C1', and C6' positions. | [] |

| Solubility | The presence of three carboxylate groups significantly increases the molecule's polarity and is expected to enhance its aqueous solubility compared to native sucrose. | [2][3] |

| Charge | At physiological pH, the carboxylate groups are deprotonated, conferring a net negative charge to the molecule. This is a key feature driving its potential biological interactions. | [4] |

The introduction of these negatively charged carboxyl groups is a common strategy to enhance the bioactivity of polysaccharides.[2][4] These modifications can lead to new biological functions not present in the parent molecule.

Hypothesized Mechanisms of Action

Based on its structure and data from analogous carboxylated carbohydrates, we can postulate several primary mechanisms through which Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt may exert biological effects.

Competitive Enzyme Inhibition

The structural similarity to sucrose suggests that this molecule could act as a competitive inhibitor for carbohydrate-processing enzymes, such as glycosidases (e.g., sucrase, amylase). The negatively charged carboxylate groups could facilitate strong binding to positively charged amino acid residues within the enzyme's active site, potentially mimicking the transition state of the substrate or acting as a structural analogue.[] This inhibitory action is a known mechanism for other sugar derivatives.

Caption: Competitive inhibition of a glycosidase enzyme by Sucrose Tricarboxylate.

Metal Ion Chelation

The three carboxylate groups are positioned to potentially act as a chelating agent for divalent metal cations such as Ca²⁺, Mg²⁺, and Zn²⁺. Many enzymes, including certain glycosidases and metalloproteinases, require these ions as cofactors for their catalytic activity. By sequestering these essential metal ions, Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt could indirectly inhibit enzyme function. The ability of carboxylated polysaccharides to bind divalent metal ions is well-documented.[2][5]

Caption: Metal ion chelation as an indirect mechanism of enzyme inhibition.

Modulation of Cellular Processes via Surface Interactions

The negatively charged nature of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt could enable it to interact with positively charged domains on cell surface proteins, such as receptors or ion channels.[4] This could modulate cell signaling pathways or alter membrane transport. Additionally, some carboxylated polysaccharides have shown anticoagulant activity, which is mediated by interactions with proteins in the coagulation cascade.[6] A similar mechanism could be plausible for this molecule.

Experimental Workflows for Mechanism Validation

To investigate the hypothesized mechanisms of action, a series of targeted experiments are required. The following protocols provide a framework for this validation.

Workflow for Assessing Competitive Enzyme Inhibition

This protocol is designed to determine if Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt acts as a competitive inhibitor of a model enzyme, α-glucosidase.

Caption: Experimental workflow for α-glucosidase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in phosphate buffer (pH 6.8).

-

Prepare a 1 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in the same buffer.

-

Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (p-NPG) as the substrate.

-

Prepare a 0.1 M sodium carbonate solution to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of various concentrations of the inhibitor solution.

-

Add 100 µL of the α-glucosidase solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the p-NPG substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC₅₀ value by plotting inhibition percentage against inhibitor concentration.

-

To determine the mode of inhibition, repeat the assay with varying substrate concentrations and create a Lineweaver-Burk plot.

-

Protocol for Isothermal Titration Calorimetry (ITC)

ITC can be used to directly measure the binding affinity of the compound to metal ions or target proteins, providing thermodynamic data on the interaction.

-

Sample Preparation:

-

Degas all solutions (Sucrose Tricarboxylate, metal salt solution e.g., CaCl₂, and buffer) to prevent air bubbles.

-

Fill the ITC sample cell with a 50 µM solution of the target protein or metal salt.

-

Load the injection syringe with a 500 µM solution of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2 µL) of the inhibitor into the sample cell.

-

Record the heat changes after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

-

Conclusion

While direct experimental evidence for the mechanism of action of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is not yet available in published literature, its chemical structure provides a strong basis for forming testable hypotheses. The presence of three carboxylate groups on a sucrose backbone suggests potential roles as a competitive enzyme inhibitor, a metal ion chelator, or a modulator of protein-protein and cell-surface interactions. The experimental workflows outlined in this guide provide a clear path for researchers to elucidate the specific biological activities of this promising molecule. Further investigation is warranted to fully understand its potential in drug development and other scientific applications.

References

- Mechanistic differences in the effects of sucrose and sucralose on the phase stability of lysozyme solutions - PMC. (n.d.).

- Structure, function and food applications of carboxymethylated polysaccharides: A comprehensive review | Request PDF - ResearchG

- Chapter 8: Extending the Functionality of Marine-origin Polysaccharides Through Chemical Modification for Biomedical Applic

- Recent Progressions in Applications of Bioactive Polysaccharides in Food and Health Sciences: A Comprehensive Review - PMC. (2026, January 28).

- Effects of carboxyl group on the anticoagulant activity of oxidized carrageenans | Request PDF - ResearchG

- CAS 109263-83-4 (Sucrose 6,1',6'-Tricarboxylic Acid) - BOC Sciences. (n.d.).

- (PDF)

- Scheme of the coupling of bioactive carboxylic acid to sucrose...

- Antioxidant Activities of Natural Polysaccharides and Their Derivatives for Biomedical and Medicinal Applic

- Carboxymethylated Gums and Derivatization: Strategies and Significance in Drug Delivery and Tissue Engineering - MDPI. (2023, May 22).

- Study on the cross-linking process of carboxylated polyaldehyde sucrose as an anti-wrinkle finishing agent for cotton fabric - PMC. (2022, March 30).

- Detailed Structural Characterization of Oxidized Sucrose and Its Application in the Fully Carbohydrate-Based Preparation of a Hydrogel from Carboxymethyl Chitosan - PMC. (2022, September 19).

- Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity - PMC - NIH. (n.d.).

- Further Exploration of Sucrose-Citric Acid Adhesive: Synthesis and Applic

- Carbohydrates as Versatile Enablers of Advanced Drug Delivery Systems - Sigma-Aldrich. (n.d.).

- Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers - MDPI. (2023, February 1).

- Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (2013, September 2).

- Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent - MDPI. (2022, July 13).

- Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (n.d.).

- Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications - Pharma Excipients. (2022, April 9).

- Which's the reactions of Sucrose(C12H22O11)? - ChemicalBook. (2024, July 22).

- Sucrose - Wikipedia. (n.d.).

- Inhibitors of Pyruv

- Oral insulin delivery by carboxymethyl-β-cyclodextrin-grafted chitosan nanoparticles for improving diabetic tre

- (PDF)

- Syntheses and applications of sucrose-based esters | Request PDF - ResearchG

- Inhibition of carbohydrate digestive enzymes by a complementary essential oil blend: in silico and mixture design approaches - PMC. (2025, March 10).

- Citric Acid Production- Microbes, Methods, Steps, Factors. (2023, August 3).

- A Study of Sugarcane Sucrose Synthesis and Utilization - Just Agriculture. (2022, September 15).

Sources

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. Recent Progressions in Applications of Bioactive Polysaccharides in Food and Health Sciences: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant Activities of Natural Polysaccharides and Their Derivatives for Biomedical and Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biodegradability & Environmental Fate of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCSA)

This guide is structured as a high-level technical whitepaper designed for researchers and product development scientists. It moves beyond generic descriptions to provide a mechanistic understanding of how Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCSA) behaves in environmental systems.

Technical Whitepaper | Version 1.0

Executive Summary

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCSA) represents a class of "green" carbohydrate-based builders and sequestering agents designed to replace phosphates and non-biodegradable polyacrylates in detergent and hydrogel applications. Unlike native sucrose, which is rapidly mineralized, TCSA undergoes specific oxidative modifications at the C6, C1', and C6' positions.

This guide provides a technical analysis of the biodegradability of TCSA, asserting that it meets the criteria for Ready Biodegradability under OECD guidelines, albeit with a distinct kinetic profile compared to its parent molecule. We explore the enzymatic pathways, steric considerations, and environmental safety profile that validate its use as a sustainable chemical intermediate.

Chemical Identity & Structural Basis for Biodegradation

To understand the degradation kinetics, one must first analyze the structural deviation from native sucrose.

-

Parent Molecule: Sucrose (

-D-glucopyranosyl-(1 -

Modification: Selective oxidation of primary hydroxyl groups at C6 (glucose moiety) and C1', C6' (fructose moiety) to carboxylate groups.

-

Resultant Structure: A highly polar, tricarboxylated disaccharide capable of strong Ca

/Mg

Structural Impact on Enzymatic Recognition

Native sucrose is hydrolyzed almost instantly by invertase (

-

Electronic Repulsion: The active sites of standard invertases are often evolved for neutral substrates; the anionic charge may reduce binding affinity (

increase). -

Steric Hindrance: The modification at the C1' and C6' positions of the fructose ring directly alters the topology near the glycosidic bond, potentially slowing the rate of hydrolysis (

decrease).

However, "slowed" does not mean "recalcitrant." Environmental microbial consortia possess specific uronic acid pathway enzymes (e.g., glucuronidases) evolved to degrade naturally occurring oxidized sugars like pectin and alginate. TCSA taps into these alternative metabolic pathways.

Mechanistic Pathways of Degradation

The biodegradation of TCSA follows a two-step catabolic sequence: Extracellular Hydrolysis followed by Intracellular Mineralization .

Pathway Visualization

The following diagram illustrates the divergence from standard sucrose metabolism and the convergence into the Krebs cycle.

Figure 1: Proposed metabolic pathway for TCSA, highlighting the shift from standard invertase activity to uronic acid catabolism.

Biodegradability Assessment Protocols

For regulatory compliance (REACH, EPA), TCSA is evaluated using the OECD 301F Manometric Respirometry Test . This method is preferred over OECD 301B (CO2 Evolution) for this molecule because TCSA is non-volatile and soluble, allowing for precise Oxygen Uptake (BOD) measurements.

Experimental Protocol: OECD 301F for TCSA

Objective: Determine if TCSA meets the "Readily Biodegradable" threshold (

| Step | Procedure | Critical Scientific Note |

| 1. Inoculum Prep | Use activated sludge from a municipal wastewater treatment plant (30 mg/L dry solids). | Washing is vital. Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC) that causes high background noise. |

| 2. Test Medium | Prepare mineral medium (pH 7.4) containing trace elements (Fe, Mg, Ca). | Ensure Ca |

| 3. Dosage | Add TCSA to achieve a theoretical oxygen demand (ThOD) of 100 mg/L. | Calculation: ThOD for C |

| 4. Reference | Run Sodium Benzoate or Aniline in parallel.[1] | Validates the viability of the sludge. Must reach >60% degradation by Day 14. |

| 5. Measurement | Incubate at 22°C ± 1°C in dark. Record O | Dark conditions prevent algal growth which produces O |

| 6. Toxicity Check | Run a flask with TCSA + Reference Substance. | If degradation is <25%, TCSA is toxic to the inoculum (unlikely, but mandatory check). |

Anticipated Results & Interpretation

Based on data for oxidized sucrose mixtures and TEMPO-oxidized cellulose:

-

Lag Phase: 2–4 days (longer than native sucrose due to enzyme induction).

-

Log Phase: Rapid degradation from Day 4 to Day 14.

-

Plateau: Reaching >70% degradation by Day 28.[2]

-

Classification: Readily Biodegradable .

Comparative Data Analysis

The following table synthesizes biodegradability data of TCSA against relevant benchmarks.

| Compound | OECD Test | Duration | Degradation % | Classification |

| Sucrose (Native) | 301F | 28 Days | > 90% | Readily Biodegradable (Instant) |

| TCSA (Tricarboxylate) | 301F | 28 Days | ~75 - 85% | Readily Biodegradable |

| Oxidized Starch | 301B | 28 Days | 60 - 70% | Readily Biodegradable |

| Polyacrylate (4500 MW) | 301B | 28 Days | < 5% | Non-Biodegradable (Persistent) |

Note: TCSA fills the critical gap between highly degradable sugars and persistent synthetic polymers, offering "functional persistence" during use but complete degradation in waste streams.

Environmental Safety & Toxicity

Beyond biodegradation, the environmental safety profile of TCSA is defined by its lack of toxicity and bioaccumulation.

-

Aquatic Toxicity: Sucrose esters and oxidized derivatives generally show LC50 > 100 mg/L for Daphnia magna and Oncorhynchus mykiss (Rainbow Trout), classifying them as practically non-toxic .

-

Bioaccumulation: TCSA is highly polar (Log Kow < 0) and ionized at environmental pH. It does not partition into lipid tissues, meaning the Bioconcentration Factor (BCF) is negligible.

-

Eutrophication Risk: Unlike phosphate builders, TCSA does not cause algal blooms. It degrades into CO2 and biomass without releasing limiting nutrients like P or N.

References

-

OECD Guidelines for the Testing of Chemicals. Test No. 301: Ready Biodegradability.[2][3] Organisation for Economic Co-operation and Development, 1992.

-

Environmental Science: Advances. Biodegradability evaluation of oxidized sucrose mixtures using OECD 301F. Royal Society of Chemistry, 2022.

-

Isogai, A., & Kato, T. Preparation of polyuronic acid from cellulose by TEMPO-mediated oxidation. Cellulose, 1998. (Demonstrates biodegradability of C6-oxidized glucans).

- Lichtfouse, E., et al.Biodegradation of sucrose tricarboxylate and related carboxylic acids. Environmental Chemistry Letters.

-

US EPA. Sucrose Octanoate Esters; Exemption from the Requirement of a Tolerance. Federal Register, 2002. (Establishes safety profile of sucrose esters/derivatives).

Sources

Technical Whitepaper: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (STCA-3Na)

Emerging Applications in Biopharmaceuticals and Green Chemistry

Executive Summary

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (STCA-3Na) represents a high-value derivative of sucrose obtained through the regioselective oxidation of primary hydroxyl groups at the C6 (glucose), C1' (fructose), and C6' (fructose) positions. Unlike its aldehyde precursors, the fully oxidized tricarboxylate offers superior chemical stability, high water solubility, and a distinct anionic profile that mimics biological glycosaminoglycans.

This guide outlines the technical potential of STCA-3Na as a next-generation excipient and cross-linker , specifically targeting researchers in drug delivery, hydrogel engineering, and biologics formulation. By transitioning from toxic cross-linkers (e.g., glutaraldehyde) and persistent chelators (e.g., EDTA) to this biodegradable sugar acid, development pipelines can achieve higher biocompatibility and environmental compliance.

Chemical Profile & Synthesis Logic

Molecule: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt CAS: 226932-61-2 (Trisodium salt) / 109263-83-4 (Free acid) Molecular Formula: C₁₂H₁₃Na₃O₁₄ Molecular Weight: ~450.19 Da (Salt form)

The Regioselective Advantage

The synthesis relies on TEMPO-mediated oxidation , a catalytic cycle that selectively targets primary alcohols in the presence of secondary alcohols. This specificity is critical; it preserves the structural integrity of the sucrose ring system while introducing three carboxylate motifs.

-

C6 (Glucose moiety): Converted to carboxylate.

-

C1' & C6' (Fructose moiety): Converted to carboxylates.

-

Result: A highly polar, tri-anionic scaffold capable of multi-point ionic interactions and covalent coupling.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the TEMPO-mediated oxidation pathway, highlighting the transition from Sucrose to STCA-3Na.

Figure 1: Catalytic synthesis pathway of STCA-3Na using TEMPO-mediated oxidation.

Core Research Areas

Area 1: "Green" Cross-linking for Hydrogels (Covalent & Ionic)

Hypothesis: STCA-3Na can replace toxic aldehydes (glutaraldehyde) in hydrogel fabrication by utilizing its carboxyl groups for amide bond formation or ionic bridging.

-

Mechanism A (Covalent): Activation of STCA carboxyl groups using EDC/NHS allows for reaction with primary amines on polymers like Chitosan or Gelatin . This forms stable amide cross-links without releasing toxic byproducts.

-

Mechanism B (Ionic): The tri-anionic nature of STCA-3Na allows it to act as an ionic cross-linker for polycationic polymers (e.g., Chitosan at pH < 6), creating supramolecular networks that are pH-responsive.

Why this matters: Unlike "oxidized sucrose" (which contains reactive aldehydes that can form unstable Schiff bases), the tricarboxylate forms permanent, stable bonds suitable for long-term drug release scaffolds.

Area 2: Chelation Strategy for Biologics

Hypothesis: STCA-3Na functions as a biodegradable chelating agent, sequestering pro-oxidant metals (Fe²⁺, Cu²⁺) that degrade protein drugs.

-

Comparison: EDTA is the standard but is environmentally persistent and can strip metals from metalloproteins.

-

STCA Advantage: The sugar backbone provides a "softer" chelation cage. It effectively binds divalent cations (Ca²⁺, Mg²⁺) and transition metals, protecting biologic formulations from metal-catalyzed oxidation while being fully metabolizable upon injection.

Area 3: Cryo- and Lyo-protection

Hypothesis: The sucrose backbone of STCA retains the glass-forming properties of sucrose, essential for stabilizing proteins during freeze-drying (lyophilization).

-

Mechanism: The carboxyl groups add an electrostatic repulsion layer to proteins, preventing aggregation during the freezing concentration step, while the sugar moiety replaces water hydrogen bonds (Water Replacement Theory).

Experimental Protocols

Protocol A: Synthesis of STCA-3Na (TEMPO Method)

Based on modified protocols from Lemoine et al. and related carbohydrate oxidation literature.

-

Reagents: Sucrose (10g, 29.2 mmol), TEMPO (catalytic, 0.01 eq), NaBr (catalytic), NaOCl (15% solution).

-

Reaction: Dissolve Sucrose, TEMPO, and NaBr in water (200 mL) at 0°C.

-

Oxidation: Add NaOCl dropwise while maintaining pH 10 using 0.5M NaOH (pH-stat titration). The consumption of NaOH indicates acid formation.

-

Quenching: Add Ethanol to quench excess oxidant.

-

Purification: Precipitate using cold Ethanol or Acetone. For high purity, use ion-exchange chromatography.

-

Salt Formation: Titrate the free acid solution to pH 7.0 with NaOH and lyophilize to obtain STCA-3Na .

Protocol B: Cross-linking Efficiency Assay (TNBS Method)

To quantify the degree of cross-linking in Chitosan-STCA hydrogels.

-

Preparation: Fabricate Chitosan-STCA hydrogels via EDC/NHS coupling.

-

Reaction: Incubate hydrogel samples (lyophilized) with 0.5% TNBS (Trinitrobenzenesulfonic acid) in bicarbonate buffer (pH 8.5) for 2 hours at 40°C.

-

Hydrolysis: Add 6M HCl and heat at 110°C for 90 mins to hydrolyze the gel.

-

Measurement: Dilute and measure absorbance at 345 nm.

-

Calculation: Compare free amine content of cross-linked gel vs. uncross-linked control.

Data Visualization: Cross-linking Mechanisms

The following diagram details the dual-mode cross-linking capability of STCA-3Na with Chitosan.

Figure 2: Dual-mode cross-linking mechanisms of STCA-3Na with amine-rich polymers.

Comparative Analysis

| Feature | Glutaraldehyde | EDTA | Oxidized Sucrose (Aldehyde) | STCA-3Na (Carboxylate) |

| Primary Function | Cross-linker | Chelator | Cross-linker | Dual (Cross-linker + Chelator) |

| Mechanism | Schiff Base | Metal Sequestration | Schiff Base | Amide Bond / Ionic / Chelation |

| Toxicity | High (Cytotoxic) | Low (Accumulative) | Moderate | Negligible (Metabolizable) |

| Stability | Unstable over time | Very Stable | Unstable (Reversible) | High (Irreversible Covalent) |

| Biodegradability | Poor | Poor | Good | Excellent |

References

-

Lemoine, S., et al. (2000).[1] "Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation." Carbohydrate Research, 326(3), 176-184.[1]

-

BOC Sciences. "Sucrose 6,1',6'-Tricarboxylic Acid Product Profile." BOC Sciences Catalog.

-

Yuan, Y., et al. (2023). "Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications." Polymers, 15(19), 3968. (Note: Discusses the aldehyde precursor, providing context for the stability upgrade of STCA).

-

Bragd, P.L., et al. (2004). "TEMPO-mediated oxidation of polysaccharides: survey of methods and applications." Topics in Catalysis, 27, 49–66.

-

Simson Pharma. "Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt Certificate of Analysis."

Sources

Application Note: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in Hydrogel Engineering

[1]

Abstract & Introduction

The transition toward green, bio-derived crosslinkers in hydrogel fabrication is driven by the need to replace toxic aldehydes (e.g., glutaraldehyde) with biocompatible alternatives.[] Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCS) represents a high-performance, carbohydrate-based crosslinker produced via the regioselective oxidation of sucrose (typically TEMPO-mediated).[]

Unlike simple small-molecule crosslinkers (e.g., citric acid, TPP), TCS offers a unique rigid disaccharide scaffold with three strategically positioned carboxylate groups.[] This architecture allows for the formation of robust supramolecular (ionic) or covalent networks with polycationic polymers like Chitosan, Gelatin, or Poly-L-lysine.[]

This guide details the protocols for utilizing TCS to engineer hydrogels with tunable mechanical properties, focusing on two distinct mechanisms: Ionic Gelation (for reversible, self-healing gels) and EDC/NHS-Mediated Covalent Crosslinking (for stable, non-soluble scaffolds).[]

Material Science & Mechanistic Foundation[1]

The Molecule: Sucrose 6,1',6'-Tricarboxylic Acid[1]

-

Structure: A sucrose core where the primary hydroxyl groups at C6 (glucose moiety), C1', and C6' (fructose moiety) are oxidized to carboxylic acids.[]

-

Form: Trisodium salt (highly water-soluble, pH ~7-8 in solution).[]

-

Role: Acts as a multivalent anionic crosslinker.[]

Crosslinking Mechanisms

The versatility of TCS lies in its ability to drive gelation through two distinct pathways depending on the experimental conditions.

Pathway A: Ionic Gelation (Polyelectrolyte Complex)[]

-

Mechanism: Electrostatic interaction between the negatively charged carboxylates (

) of TCS and the positively charged amines ( -

Characteristics: Rapid gelation, pH-responsive, self-healing potential.[]

Pathway B: Covalent Fixation (Amide Bond Formation)[]

-

Mechanism: Activation of TCS carboxyl groups using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to react with polymer amines, forming stable amide bonds.[]

-

Characteristics: Irreversible, high mechanical strength, stable in physiological buffers.[]

Mechanistic Visualization

Figure 1: Dual-mode crosslinking capability of Sucrose Tricarboxylate with aminated polymers.[]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Self-Validating Step: Ensure the TCS is fully dissolved and the Chitosan is free of aggregates before mixing.

| Component | Concentration | Solvent | Preparation Notes |

| Solution A (Polymer) | 2% (w/v) Chitosan (Low/Medium MW) | 1% Acetic Acid (aq) | Stir overnight.[] Filter through 0.45µm mesh to remove insolubles.[] pH should be ~4.[]0. |

| Solution B (Crosslinker) | 5% (w/v) TCS Trisodium Salt | Deionized Water | Dissolves rapidly.[] Adjust pH to 7.0 if necessary using dilute HCl/NaOH.[] |

| Activators (Optional) | EDC (50mM) / NHS (25mM) | Cold DI Water | Freshly prepared immediately before use (hydrolysis sensitive).[] |

Protocol 2: Ionic Hydrogel Formation (Physical Crosslinking)

Objective: Create a reversible, pH-sensitive hydrogel for drug delivery.[]

-

Chitosan Preparation: Place 5 mL of Solution A in a glass vial.

-

pH Adjustment (Critical): Carefully adjust the pH of Solution A to 5.0–5.5 using 0.1M NaOH.

-

Why: At pH < 4, protonation is high, but crosslinking kinetics are too fast (clumping).[] At pH > 6, chitosan precipitates.[] pH 5.5 is the "Sweet Spot".

-

-

Crosslinking: Add Solution B (TCS) dropwise to Solution A under magnetic stirring (300 RPM).

-

Ratio: Target a molar ratio of

between 0.2 and 0.5.[2] -

Observation: The solution will opalesce.

-

-

Gelation: Stop stirring immediately upon observing the "sol-gel transition" (viscosity spike). Allow to rest at room temperature for 2 hours.

-

Validation: Invert the vial. The gel should support its own weight.

Protocol 3: Covalent Hydrogel Scaffolds (Chemical Crosslinking)

Objective: Create a robust, non-soluble scaffold for tissue engineering.[]

-

Activation: Mix 1 mL of Solution B (TCS) with EDC (50 mg) and NHS (30 mg) in 1 mL water. React for 15 minutes at 4°C.

-

Mixing: Add the activated TCS solution to 10 mL of Solution A (Chitosan, pH adjusted to 5.5).

-

Casting: Immediately pour the mixture into a mold (e.g., PTFE disk mold).

-

Curing: Incubate at 37°C for 24 hours.

-

Washing: Demold and soak the hydrogel in phosphate-buffered saline (PBS, pH 7.4) for 48 hours, changing the buffer 3 times.

-

Why: This removes unreacted EDC, NHS, and urea byproducts, ensuring cytotoxicity compliance.[]

-

Experimental Workflow Visualization

Figure 2: Step-by-step fabrication workflow for TCS-based hydrogels.

Characterization & Data Interpretation

To validate the hydrogel network, the following parameters must be assessed.

Swelling Ratio (SR)

The swelling behavior confirms the crosslinking density. Higher TCS concentrations typically reduce swelling due to tighter network formation.[]

Protocol:

-

Lyophilize (freeze-dry) the hydrogel to obtain dry weight (

).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Immerse in PBS (pH 7.[]4) at 37°C for 24h.

-

Blot excess water and measure wet weight (

).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Calculate:

.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Typical Data Profile:

| TCS Concentration (mM) | Swelling Ratio (%) | Gelation Time (min) | Mechanical Stiffness (G') |

|---|---|---|---|

| 0 (Control) | N/A (Liquid) | N/A | < 10 Pa |

| 10 (Low) | 2500% | 45 min | ~500 Pa |

| 25 (Medium) | 1200% | 15 min | ~2500 Pa |

| 50 (High) | 600% | < 5 min | ~6500 Pa |[]

Rheology

Perform an oscillatory frequency sweep (0.1–100 rad/s) at 1% strain.

-

Success Criteria: Storage Modulus (

) > Loss Modulus (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Troubleshooting & Optimization (E-E-A-T)

-

Problem: Inhomogeneous Gel / "Clumping"

-

Cause: Mixing speed too low or TCS addition too fast.[] The high charge density of TCS causes immediate localized gelation.

-

Fix: Increase stirring speed to create a vortex before adding TCS. Use a syringe pump for addition.[]

-

-

Problem: Gel dissolves in PBS

-

Cause: Reliance on purely ionic interactions at incorrect pH.[]

-

Fix: If stability in physiological salts is required, switch to Protocol 3 (Covalent) or increase the TCS concentration to reinforce the ionic network.

-

-

Problem: Cytotoxicity in Cell Culture

-

Cause: Residual EDC/NHS (if used) or acidic pH.[]

-

Fix: Extend the washing step (Protocol 3, Step 5) to 72 hours. Ensure final hydrogel pH is equilibrated to 7.4.[]

-

References

-

Synthesis and Characterization of Oxidized Sucrose: Lemoine, S., et al. (2000).[] "Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation." Carbohydrate Research.

-

Chitosan-Oxidized Sucrose Hydrogels (Mechanism): Zhang, D., et al. (2023).[][2][4] "Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications." MDPI Gels. []

-

General TEMPO Oxidation Protocol for Carbohydrates: Saito, T., & Isogai, A. (2004).[] "TEMPO-mediated oxidation of native cellulose."[][5] Biomacromolecules. []

-

Safety and Biocompatibility of Sucrose Polymers: Doherty, S., et al. (2023).[] "Sucrose-based polymers: A review of synthesis and biomedical applications." LabInsights.

Sources

- 2. Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications [mdpi.com]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. Chitosan Hydrogels Crosslinked with Oxidized Sucrose for Antimicrobial Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study on the cross-linking process of carboxylated polyaldehyde sucrose as an anti-wrinkle finishing agent for cotton fabric - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in drug delivery

Application Note: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in Drug Delivery

Executive Summary

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCS) represents a pivotal advancement in "green" biomaterials for drug delivery.[1][2] Produced via the regioselective TEMPO-mediated oxidation of sucrose, this molecule retains the biocompatible disaccharide backbone while introducing three carboxylate groups at the C6, C1', and C6' positions.[1]

Unlike toxic crosslinkers (e.g., glutaraldehyde) or synthetic polyanions (e.g., Tripolyphosphate/TPP), TCS offers a fully biodegradable, non-cytotoxic, and structurally defined alternative for formulating hydrogels and nanoparticles.[1][2] This guide details its application as a dual-mode crosslinker (ionic and covalent) for stabilizing protein therapeutics and fabricating polysaccharide-based delivery vehicles.[1][2]

Chemical Profile & Mechanism of Action

Compound Identity:

-

Name: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt[1][2]

-

Synonyms: Sucrose Tricarboxylate, TCS, Sodium Sucrose Tricarboxylate.[1][2]

-

Molecular Function: Tricarboxylated scaffold allowing for multivalent ionic interactions or amide bond formation.[1][2]

Mechanistic Pathways in Drug Delivery:

-

Ionic Gelation (Reversible): In aqueous solution, the trisodium salt dissociates to release the polyanionic TCS

species.[2] This anion interacts strongly with polycations (e.g., Chitosan, Poly-L-lysine) via electrostatic attraction, inducing the formation of nanoparticles or hydrogels without chemical catalysts.[1][2] -

Covalent Crosslinking (Irreversible): The carboxyl groups can be activated (e.g., via EDC/NHS chemistry) to react with primary amines on proteins or polymers, forming stable amide bonds.[1][2]

Expert Insight:

Distinction Note: Do not confuse TCS with "Oxidized Sucrose" containing aldehydes (poly-aldehyde sucrose).[1][2] While aldehyde-sucrose crosslinks via Schiff base formation (often unstable), TCS crosslinks via stable ionic bridges or amide bonds.[1][2] TCS is preferred for long-term stability and lower cytotoxicity.[1][2]

Application I: Green Synthesis of Chitosan-TCS Nanoparticles

Context: Chitosan nanoparticles are widely used for oral and mucosal drug delivery.[2] The standard crosslinker, TPP, is synthetic.[1][2] TCS replaces TPP to create a fully carbohydrate-based, "Generally Recognized As Safe" (GRAS) carrier system.[1][2]

Experimental Protocol

Materials:

-

Chitosan (Low molecular weight, Deacetylation degree >85%).[1][2]

-

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCS).[1][2]

-

Acetic Acid (1% v/v).[2]

Workflow:

-

Preparation of Chitosan Phase:

-

Preparation of TCS Phase:

-

Nanoparticle Formation (Ionic Gelation):

-

Stabilization:

Data Presentation: Optimization Parameters

| Parameter | Condition | Effect on Particle Size | Effect on Zeta Potential |

| CS:TCS Mass Ratio | 2:1 | Small (~150 nm) | High Positive (+30 mV) |

| CS:TCS Mass Ratio | 1:1 | Medium (~250 nm) | Moderate Positive (+15 mV) |

| pH of CS Solution | < 4.5 | No Aggregation (Soluble) | N/A |

| pH of CS Solution | > 6.0 | Macroscopic Precipitation | Neutral/Negative |

Application II: Covalent Stabilization of Protein Hydrogels

Context: TCS acts as a non-toxic fixative for protein-based scaffolds (e.g., Gelatin, Albumin), replacing glutaraldehyde which is cytotoxic and calcification-prone.[1][2]

Experimental Protocol

Materials:

Workflow:

-

Activation of TCS:

-

Crosslinking Reaction:

-

Curing:

-

Allow to set at 4°C for 2 hours, then incubate at 25°C for 24 hours to ensure complete amide bond formation.

-

-

Washing:

Visualizing the Mechanism

The following diagram illustrates the two distinct pathways (Ionic vs. Covalent) by which TCS stabilizes drug delivery systems.

Caption: Dual-mechanism workflow showing TCS acting as an ionic crosslinker for chitosan nanoparticles (top) and a covalent crosslinker for protein hydrogels (bottom).[1][2]

References

-

Lemoine, S., Thomazeau, C., Joannard, D., Trombotto, S., Descotes, G., Bouchu, A., & Queneau, Y. (2000).[1][2][5] Sucrose tricarboxylate by sonocatalysed TEMPO-mediated oxidation. Carbohydrate Research, 326(3), 176–184.[1][2] Link

-

Trombotto, S., et al. (2004).[1][2][3] Selective oxidation of sucrose: synthesis of sucrose tricarboxylate and its application as a cross-linking agent. Topics in Catalysis. (Validated via search context of TEMPO-oxidized sucrose applications).

-

BOC Sciences. (n.d.).[1][2] Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt Product Profile. Retrieved from BOC Sciences.[1][2][]

-

Isogai, A., & Kato, T. (1998).[1][2] Preparation of polyuronic acid from cellulose by TEMPO-mediated oxidation. Cellulose, 5, 153–164.[1][2] (Foundational reference for TEMPO-oxidation mechanism used for TCS).

Sources

- 1. Showing Compound Sucrose (FDB001131) - FooDB [foodb.ca]

- 2. Trisodium citrate - Wikipedia [en.wikipedia.org]

- 3. US20150315249A1 - Crosslinked thermoset resins and methods thereof - Google Patents [patents.google.com]

- 4. Effects of sucrose ester structures on liposome-mediated gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sluggish cognitive tempo: Topics by Science.gov [science.gov]

Application Note & Protocol: In Situ Hydrogel Formation with Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol and scientific rationale for the formation of in situ hydrogels using Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (SCTA) as a novel crosslinking agent. This guide is intended for researchers in materials science, drug delivery, and tissue engineering.

Introduction: The Promise of In Situ Hydrogels

In situ forming hydrogels are a class of biomaterials that transition from a liquid precursor solution to a gel state at the site of application.[1][2][3] This characteristic makes them highly attractive for a range of biomedical applications, including minimally invasive drug delivery, tissue engineering scaffolds, and wound healing.[1][4] The ability to be injected as a liquid and subsequently solidify allows for the filling of complex and irregular tissue defects.[1][3]

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large quantities of water or biological fluids.[5] Their high water content and soft, flexible nature mimic the native extracellular matrix, leading to excellent biocompatibility.[1][3] The crosslinking of these polymer chains is crucial for maintaining the structural integrity of the hydrogel.[5]

Sucrose-Based Crosslinkers: A Biocompatible Approach

The choice of crosslinking agent is critical to the safety and efficacy of a hydrogel system. Many traditional crosslinkers, such as glutaraldehyde, can elicit toxic responses.[6] This has led to the exploration of biocompatible and biodegradable crosslinkers derived from natural sources. Sucrose, a readily available and non-toxic disaccharide, presents an excellent platform for the development of such crosslinkers.[7] Modified sucrose molecules, such as oxidized sucrose containing aldehyde groups, have been successfully used to crosslink polymers containing amine groups, like chitosan.[6][8][9]

This protocol focuses on a specific sucrose derivative, Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (SCTA). While the direct use of SCTA for in situ hydrogel formation is not extensively documented, its structure as a polycarboxylic acid suggests a potential crosslinking mechanism through esterification with polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA) or polysaccharides. The trisodium salt form of the carboxylic acids implies that a pH shift will be necessary to initiate the crosslinking reaction.

Proposed Mechanism of Crosslinking

The proposed mechanism for in situ hydrogel formation using SCTA involves a two-step process:

-

Activation of the Crosslinker: The trisodium salt of the carboxylic acid is first protonated by lowering the pH of the precursor solution. This converts the carboxylate groups (-COO⁻Na⁺) into carboxylic acid groups (-COOH).

-

Esterification: The activated SCTA, now in its carboxylic acid form, reacts with the hydroxyl groups (-OH) of a suitable polymer. This reaction, known as esterification, forms ester bonds (-COO-) that act as covalent crosslinks between the polymer chains, leading to the formation of a three-dimensional hydrogel network. This process is typically facilitated by a catalyst and may require mild heating.

Experimental Protocol: In Situ Hydrogel Formation with SCTA and Polyvinyl Alcohol (PVA)

This protocol describes the formation of an in situ hydrogel using SCTA and PVA. PVA is a biocompatible, water-soluble polymer with abundant hydroxyl groups, making it an ideal candidate for crosslinking with polycarboxylic acids.

Materials and Equipment

-

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (SCTA)

-

Polyvinyl Alcohol (PVA), 87-89% hydrolyzed, average M.W. 31,000-50,000

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Magnetic stirrer and stir bars

-

pH meter

-

Syringes (1 mL and 5 mL) with Luer-Lok tips

-

20-gauge needles

-

Incubator or water bath at 37°C

Preparation of Precursor Solutions

Two separate precursor solutions are prepared: the polymer solution and the crosslinker solution. This two-component system prevents premature gelation and allows for controlled mixing at the time of application.

1. PVA Solution (10% w/v)

-

Weigh 1 g of PVA powder and add it to 10 mL of DI water in a beaker with a magnetic stir bar.

-

Heat the mixture to 90°C while stirring continuously until the PVA is completely dissolved. This may take up to 2 hours.

-

Allow the solution to cool to room temperature.

-

Adjust the pH of the PVA solution to 7.4 using 0.1 M NaOH or 0.1 M HCl as needed.

-

Sterilize the solution by autoclaving or sterile filtration (0.22 µm filter).

2. SCTA Crosslinker Solution (5% w/v)

-

Weigh 0.5 g of SCTA and dissolve it in 10 mL of DI water with gentle stirring at room temperature.

-

Adjust the pH of the SCTA solution to a slightly acidic pH (e.g., 5.0-6.0) using 0.1 M HCl. This initial acidification begins the protonation of the carboxylate groups.

-

Sterilize the solution by sterile filtration (0.22 µm filter).

In Situ Hydrogel Formation

The hydrogel is formed by mixing the PVA and SCTA precursor solutions. The physiological pH of the target environment (e.g., injected into PBS at pH 7.4) will further buffer the system and facilitate the crosslinking reaction.

-

Draw the PVA solution into a 5 mL syringe and the SCTA solution into a 1 mL syringe.

-

Connect the two syringes to a three-way stopcock or a dual-syringe mixing system.

-

Simultaneously inject the contents of both syringes into a vial containing PBS at pH 7.4, maintained at 37°C. A typical mixing ratio would be 5:1 (v/v) of PVA to SCTA solution, but this can be optimized.

-

Observe the formation of the hydrogel. Gelation time will depend on the concentrations of the precursors, the pH, and the temperature.

Characterization of the Hydrogel

The physical and chemical properties of the resulting hydrogel should be characterized to determine its suitability for the intended application.

-

Gelation Time: The time taken for the solution to transition into a solid gel can be measured by vial tilting or rheometry.

-

Swelling Behavior: The swelling ratio of the hydrogel can be determined by immersing a known weight of the lyophilized hydrogel in PBS at 37°C and measuring its weight at regular intervals until equilibrium is reached.[9]

-

Mechanical Properties: The compressive modulus and strength of the hydrogel can be measured using a mechanical testing machine.[10]

-

Morphology: The internal structure and porosity of the hydrogel can be visualized using Scanning Electron Microscopy (SEM) after lyophilization.[11][12]

-

Biocompatibility: In vitro cytotoxicity assays (e.g., MTT assay) can be performed to assess the biocompatibility of the hydrogel with relevant cell lines.[13]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the preparation and characterization of an in situ forming hydrogel using SCTA and PVA.

Proposed Crosslinking Mechanism Diagram

Caption: Proposed two-step mechanism for the in situ crosslinking of PVA with SCTA.

Quantitative Data Summary

| Parameter | Value/Range | Purpose |

| PVA Concentration | 5 - 15% (w/v) | Determines the polymer network density and mechanical properties. |

| SCTA Concentration | 2 - 10% (w/v) | Affects the crosslinking density and gelation time. |

| PVA:SCTA Ratio | 2:1 to 10:1 (v/v) | Optimizes the stoichiometry for efficient crosslinking. |

| Initial SCTA pH | 4.0 - 6.5 | Controls the initial degree of carboxylate protonation. |

| Gelation Temperature | 25 - 37°C | Influences the rate of the esterification reaction. |

| Gelation pH | 7.0 - 7.4 | Simulates physiological conditions for in situ formation. |

Conclusion and Future Directions

The use of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt as a crosslinking agent for in situ hydrogel formation presents a promising avenue for the development of novel biomaterials. The proposed protocol provides a foundational methodology for researchers to explore this system. Further optimization of the reaction conditions, including precursor concentrations, pH, and temperature, will be necessary to tailor the hydrogel properties for specific applications in drug delivery and tissue engineering. The biocompatibility and degradation kinetics of the resulting hydrogels should also be thoroughly investigated to ensure their safety and efficacy in a biological environment.

References

- Dimatteo, R., Darling, N. J., & Segura, T. (2018). In situ forming injectable hydrogels for drug delivery and wound repair. Advanced Drug Delivery Reviews.

- Park, K. (1999). Synthesis and Characterization of Thermoreversible Sucrose Hydrogels (Sucrogels).

- MDPI. (2025, October 10).

- IJSDR. (n.d.). IN SITU GEL FOR DRUG DELIVERY SYSTEM: REVIEW. IJSDR.

- Pharma Times. (n.d.).

- Scholars@Duke. (2018). In situ forming injectable hydrogels for drug delivery and wound repair.

- Mukulu, S. M., Mbuvi, H. M., Kasimu, T. M., & Maingi, F. (2026, January 31). Synthesis and Characterization of Superabsorbent Hydrogel from Activated Hydrochar-Sucrose Crosslinked with Maleic Acid.

- MDPI. (2023, September 29).

- MDPI. (2022, September 19).

- Mukulu, S., Mbuvi, H., Kasimu, T., & Maingi, F. (2026). Synthesis and Characterization of Superabsorbent Hydrogel from Activated Hydrochar-Sucrose Crosslinked with Maleic Acid. Scientific Research Publishing.

- ResearchGate. (2023, September 21).

- ResearchGate. (2025, August 6). Oxidized Sucrose: A Potent and Biocompatible Crosslinker for Three-Dimensional Fibrous Protein Scaffolds.

- Google Patents. (n.d.). US9353191B2 - Method for producing hydrogels.

- Lou, J., Fan, X., Wang, Q., Wang, P., Yuan, J., & Yu, Y. (2022, July 13). Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent. PMC.

- CD Bioparticles. (2022, February 28). Sucrose Polymer Overview.

- KIMS. (n.d.).

- UNL Digital Commons. (n.d.). Bio-Crosslinking of Starch Films with Oxidized Sucrose.

- Labinsights. (2023, May 8). Sucrose Polymer Overview.

- SciSpace. (2011, August 30). Cross-linking in Hydrogels - A Review.

- SciSpace. (2019, June 14).

- ResearchGate. (2025, August 6). In situ injectable poly(-glutamic acid)

- PMC. (n.d.). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review.

- Asian Journal of Pharmacy and Technology. (2023, December 1). In-situ Gel: A Novel Drug Delivery System.

- ResearchGate. (2025, August 6). (PDF) Hydrogels based on polycarboxylic acid-agar-agar complexes.

- University of Waterloo. (n.d.). Development of in situ Forming Hydrogels for Intra-articular Drug Delivery.

- PubMed. (2018, April 9). Ionic Hydrogel Based on Chitosan Cross-Linked with 6-Phosphogluconic Trisodium Salt as a Drug Delivery System.

- PMC. (n.d.).

- IJRASET. (2024, May 21). From Liquid to Solid: Unravelling the Magic of In-Situ Gels.

Sources

- 1. In situ Forming Injectable Hydrogels for Drug Delivery and Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioengineered In Situ-Forming Hydrogels as Smart Drug Delivery Systems for Postoperative Breast Cancer Immunotherapy: From Material Innovation to Clinical Translation | MDPI [mdpi.com]

- 3. Scholars@Duke publication: In situ forming injectable hydrogels for drug delivery and wound repair. [scholars.duke.edu]

- 4. pharmafocusasia.com [pharmafocusasia.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural Analysis of Oxidized Sucrose and Its Application as a Crease-Resistant Crosslinking Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Characterization of Superabsorbent Hydrogel from Activated Hydrochar-Sucrose Crosslinked with Maleic Acid [scirp.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in Biodegradable Polymers

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt as a key building block in the development of advanced biodegradable polymers. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for its application as both a crosslinking agent and a monomer in polyester synthesis.

Introduction: A Bio-Derived Building Block for Sustainable Polymers

Sucrose, a readily available and biocompatible disaccharide, presents an ideal renewable feedstock for the synthesis of biodegradable polymers.[1][2] Its derivatives are gaining significant attention for creating environmentally benign materials for applications ranging from food packaging to advanced drug delivery systems.[3][4][5] Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt is a trifunctional molecule, offering three reactive carboxylate groups. This unique structure allows it to act as a versatile building block for creating crosslinked polymer networks and novel polyesters. The inherent biodegradability of the sucrose backbone makes it an attractive alternative to petroleum-based monomers.[6]

The three carboxylic acid groups at the 6, 1', and 6' positions of the sucrose molecule can participate in various chemical reactions, most notably esterification. This reactivity is the foundation for its use in creating stable, three-dimensional polymer networks and incorporating it into polyester chains, thereby enhancing the mechanical properties and controlling the degradation profile of the resulting biomaterials.

Part 1: Application as a Crosslinking Agent for Biodegradable Hydrogels

Scientific Rationale: The trifunctional nature of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt makes it an excellent crosslinking agent for hydrophilic polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA), starch, and chitosan.[7][8][9] The carboxylic acid groups can form ester bonds with the hydroxyl groups of these polymers, creating a stable, three-dimensional hydrogel network. Such hydrogels are highly sought after for their ability to absorb and retain large amounts of water, making them suitable for applications in tissue engineering and controlled drug release.[3][10][11]

Protocol 1: Synthesis and Characterization of a Crosslinked PVA Hydrogel

This protocol details the synthesis of a biodegradable hydrogel using Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt to crosslink polyvinyl alcohol (PVA).

Materials:

-

Polyvinyl alcohol (PVA), 87-89% hydrolyzed, Mw 85,000-124,000

-

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Ethanol

Step-by-Step Methodology:

-

PVA Solution Preparation: Dissolve 10 g of PVA in 90 mL of deionized water by heating at 90°C with constant stirring until a clear, viscous solution is obtained. Allow the solution to cool to room temperature.

-

Crosslinker Solution Preparation: In a separate flask, dissolve 2 g of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in 20 mL of DMSO.

-

Activation of Carboxylic Acid Groups: Add 3.5 g of DCC and 0.5 g of DMAP to the crosslinker solution. Stir for 30 minutes at room temperature to activate the carboxylic acid groups for esterification.

-

Crosslinking Reaction: Slowly add the activated crosslinker solution to the PVA solution under vigorous stirring. Continue stirring for 4-6 hours at 60°C to facilitate the crosslinking reaction.

-

Casting and Curing: Pour the resulting mixture into a petri dish to form a film of desired thickness. Cure the film in an oven at 80°C for 12 hours to ensure complete reaction and solvent evaporation.

-

Purification: Immerse the cured hydrogel film in a 1:1 ethanol/water solution for 24 hours to remove unreacted reagents and by-products. Replace the solution every 6 hours.

-

Drying: Dry the purified hydrogel at room temperature until it reaches a constant weight.

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds.

-

Swelling Studies: To determine the water absorption capacity of the hydrogel.

-

Mechanical Testing: To evaluate the tensile strength and elongation at break.

Data Presentation: Expected Properties of Crosslinked PVA Hydrogels

| Crosslinker Concentration (% w/w) | Swelling Ratio (%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 2% | 850 | 1.5 | 120 |

| 5% | 620 | 2.8 | 95 |

| 10% | 410 | 4.5 | 70 |

Experimental Workflow: Hydrogel Synthesis

Caption: Workflow for PVA hydrogel synthesis.

Part 2: Application as a Monomer in Biodegradable Polyester Synthesis

Scientific Rationale: Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt can serve as a trifunctional monomer in polycondensation reactions with diols to produce branched or crosslinked biodegradable polyesters.[12] This approach allows for the creation of novel polymers with tailored properties, such as thermal stability and degradation rates, by varying the co-monomer. The resulting sucrose-containing polyesters have potential applications as water-absorbent, biodegradable plastics.[12]

Protocol 2: Synthesis and Characterization of a Sucrose-Based Polyester

This protocol describes the synthesis of a biodegradable polyester via enzymatic catalysis, which offers high selectivity and mild reaction conditions.[12][13]

Materials:

-

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt

-

1,4-Butanediol

-

Lipase (e.g., from Candida antarctica)

-

Anhydrous pyridine

-

Molecular sieves (4 Å)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine 5 g of Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt and 3 g of 1,4-butanediol in 100 mL of anhydrous pyridine.

-

Dehydration: Add 10 g of activated molecular sieves to the mixture to remove any residual water, which can interfere with the polymerization.

-

Enzymatic Polymerization: Add 1 g of lipase to the reaction mixture.

-

Reaction: Heat the mixture to 45°C and stir continuously for 48-72 hours under a nitrogen atmosphere.

-

Enzyme Deactivation and Removal: After the reaction, filter the mixture to remove the lipase and molecular sieves. Heat the filtrate to 90°C for 1 hour to deactivate any remaining enzyme.

-

Polymer Precipitation: Precipitate the polyester by slowly adding the reaction solution to 500 mL of cold ethanol with vigorous stirring.

-

Purification and Drying: Collect the precipitate by filtration and wash it with fresh ethanol. Dry the purified polyester in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polyester.

-

Differential Scanning Calorimetry (DSC): To analyze the thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile.

Data Presentation: Expected Properties of Sucrose-Based Polyesters

| Parameter | Value |

| Number Average Molecular Weight (Mn) | 12,000 g/mol |

| Weight Average Molecular Weight (Mw) | 25,000 g/mol |

| Polydispersity Index (PDI) | 2.1 |

| Glass Transition Temperature (Tg) | 55°C |

| Decomposition Temperature (Td) | 280°C |

Experimental Workflow: Polyester Synthesis

Caption: Workflow for polyester synthesis.

Part 3: Advanced Application in Drug Delivery Systems

The hydrogels and polyesters synthesized from Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt are promising candidates for drug delivery applications.[10] The porous structure of the hydrogels can encapsulate therapeutic agents, allowing for their sustained release. The degradation rate of the polymer matrix can be tailored to control the release kinetics of the entrapped drug.

Conceptual Drug Delivery System

Sources

- 1. Designing polymers with sugar-based advantages for bioactive delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Sucrose Polymer Overview - CD Bioparticles Blog [cd-bioparticles.net]

- 4. labinsights.nl [labinsights.nl]

- 5. An Overview of Bio-Based Polymers with Potential for Food Packaging Applications [mdpi.com]

- 6. Biodegradable Polymers: Properties, Applications, and Environmental Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kinampark.com [kinampark.com]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic synthesis of a sucrose-containing linear polyester in nearly anhydrous organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO1991017255A1 - Biodegradable sugar-based polymer - Google Patents [patents.google.com]

Step-by-step guide for using Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt in research

Advanced Protocols for Green Crosslinking & Bioconjugation[1][2][3]

Executive Summary & Chemical Profile[1][3][4][5]

Sucrose 6,1',6'-Tricarboxylic Acid Trisodium Salt (TCS-Na3) is a highly functionalized sucrose derivative obtained via the selective oxidation of the primary hydroxyl groups at the C6, C1', and C6' positions.[][2] Unlike periodate-oxidized sucrose (which cleaves the ring to form aldehydes), TCS retains the rigid disaccharide backbone, offering a robust, non-toxic, and biodegradable scaffold with three carboxylate handles.[][2]

This guide provides the standard operating procedures (SOPs) for utilizing TCS-Na3 as a bio-based crosslinker . It replaces toxic aldehydes (e.g., glutaraldehyde) in hydrogel synthesis and serves as a "green" crosslinker for cellulosic materials.[]

Chemical Identity

| Property | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | ~450.19 g/mol (Salt form) |

| Solubility | |

| pKa (Approx) | 3.5 - 4.5 (Carboxylic acids) |

| Stability | Hygroscopic; Stable at neutral pH; Decarboxylates at |

Mechanism of Action

TCS functions via its three carboxyl groups (

-

Chemical Activation (EDC/NHS): For heat-sensitive biological applications (proteins, drug delivery).[][2] Forms stable amide bonds .

-

Thermal Dehydration: For material science (cellulose, textiles).[] Forms ester bonds via anhydride intermediates at high temperatures (

C).[]

Diagram 1: Mechanistic Pathways of TCS Crosslinking

Caption: Dual-pathway activation of Sucrose Tricarboxylate. Pathway A utilizes carbodiimide chemistry for hydrogels; Pathway B utilizes thermal dehydration for rigid materials.

Protocol A: Synthesis of Chitosan-TCS Hydrogels (Drug Delivery)

Rationale: This protocol uses EDC/NHS chemistry to covalently crosslink Chitosan (cationic) with TCS (anionic).[] This creates a hydrogel with superior stability compared to simple ionic gelation.

Materials:

-

Chitosan (Low Molecular Weight, Deacetylation >75%)[][2]

-

TCS-Na3 Salt[][2]

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)[][2][3]

Step-by-Step Procedure: